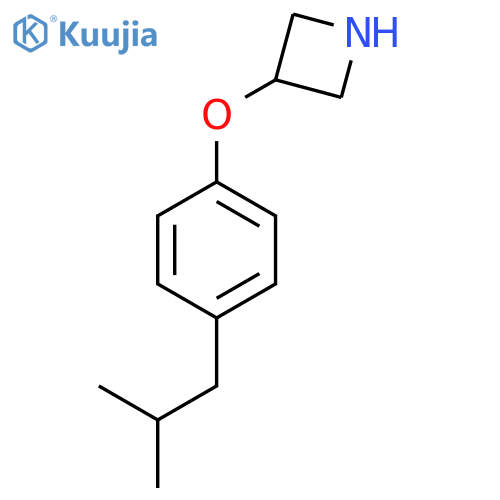Cas no 2229125-73-7 (3-4-(2-methylpropyl)phenoxyazetidine)

2229125-73-7 structure
商品名:3-4-(2-methylpropyl)phenoxyazetidine
3-4-(2-methylpropyl)phenoxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-4-(2-methylpropyl)phenoxyazetidine
- 3-[4-(2-methylpropyl)phenoxy]azetidine
- EN300-1773118
- 2229125-73-7
-
- インチ: 1S/C13H19NO/c1-10(2)7-11-3-5-12(6-4-11)15-13-8-14-9-13/h3-6,10,13-14H,7-9H2,1-2H3
- InChIKey: GLLYDDUSSXOKML-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)CC(C)C)C1CNC1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-4-(2-methylpropyl)phenoxyazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1773118-5.0g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 5g |
$2981.0 | 2023-05-23 | ||
| Enamine | EN300-1773118-0.5g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1773118-10.0g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 10g |
$4421.0 | 2023-05-23 | ||
| Enamine | EN300-1773118-5g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 5g |
$2981.0 | 2023-09-20 | ||
| Enamine | EN300-1773118-2.5g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1773118-0.1g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1773118-10g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 10g |
$4421.0 | 2023-09-20 | ||
| Enamine | EN300-1773118-0.25g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1773118-0.05g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1773118-1.0g |
3-[4-(2-methylpropyl)phenoxy]azetidine |
2229125-73-7 | 1g |
$1029.0 | 2023-05-23 |
3-4-(2-methylpropyl)phenoxyazetidine 関連文献
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
3. Water
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
2229125-73-7 (3-4-(2-methylpropyl)phenoxyazetidine) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
